2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound features a 2,5-dihydro-1H-imidazol-5-one core substituted with a 4-chlorophenyl group at position 4 and two methyl groups at position 2. The acetamide side chain is linked to a 4-ethylphenyl group, contributing to its hydrophobic character. The imidazolone ring system is electron-deficient due to the ketone group, which may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-14-5-11-17(12-6-14)23-18(26)13-25-20(27)19(24-21(25,2)3)15-7-9-16(22)10-8-15/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLCJTXRUAXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the reaction of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the imidazole derivative.
Addition of the Dimethyl and Ethylphenyl Groups: The dimethyl and ethylphenyl groups are added through alkylation reactions, where alkyl halides react with the imidazole derivative in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to streamline the synthesis process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Core Structural Variations
The target compound and its analogues differ primarily in their heterocyclic cores and substituent patterns. Key examples include:
Key Observations :
- Core Heterocycles: The imidazolone (target) and thiazolidinone () cores differ in electronic properties.
- Substituent Effects: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 2,3-dimethylphenyl group in the thiazolidinone analogue, which may impact membrane permeability .
- Sulfur-Containing Groups : The sulfonyl and sulfanyl groups in ’s compound introduce polarizable sulfur atoms, likely improving solubility but reducing metabolic stability .
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns influence crystal packing and solubility. The imidazolone ketone in the target compound can act as a hydrogen-bond acceptor, while the acetamide NH serves as a donor. Computational tools like SHELX () and Multiwfn () are critical for analyzing these interactions in crystallographic studies .
Electronic and Steric Effects
- Chlorophenyl vs.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic derivative belonging to the imidazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, supported by case studies and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of a chlorophenyl group and an ethylphenyl group, contributing to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial , anti-inflammatory , and analgesic properties. Below are detailed findings regarding its biological activity.
Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, a review on imidazole derivatives highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound was tested against several pathogenic microorganisms, demonstrating notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
| Candida albicans | 15 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a mechanism of action that may involve the modulation of inflammatory pathways.
Analgesic Activity
In animal models, the compound exhibited analgesic effects comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief was measured using the hot plate test and formalin test, where it significantly reduced pain responses at doses of 10 mg/kg and 20 mg/kg.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in 2020 investigated various imidazole derivatives for their antibacterial properties. The compound was included in a series of tests against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity . The results indicated that modifications to the chlorophenyl group enhanced antibacterial efficacy.
- Anti-inflammatory Mechanisms : In another study focusing on inflammatory diseases, the compound was shown to reduce edema in rat paw models when administered orally. Histological analysis revealed decreased leukocyte infiltration in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
